5-[(biphenyl-4-yloxy)methyl]-1-phenyl-1H-tetrazole
Overview
Description
5-[(Biphenyl-4-yloxy)methyl]-1-phenyl-1H-tetrazole is a complex organic compound that features a tetrazole ring, a biphenyl group, and a phenyl group
Preparation Methods
The synthesis of 5-[(biphenyl-4-yloxy)methyl]-1-phenyl-1H-tetrazole typically involves the reaction of biphenyl-4-yloxy methyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-[(Biphenyl-4-yloxy)methyl]-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-[(Biphenyl-4-yloxy)methyl]-1-phenyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-[(biphenyl-4-yloxy)methyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The biphenyl and phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its affinity for certain receptors .
Comparison with Similar Compounds
5-[(Biphenyl-4-yloxy)methyl]-1-phenyl-1H-tetrazole can be compared with other tetrazole-containing compounds, such as:
5-Phenyl-1H-tetrazole: Lacks the biphenyl group, resulting in different chemical and biological properties.
5-(4-Methylphenyl)-1H-tetrazole: Contains a methyl group instead of the biphenyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
1-phenyl-5-[(4-phenylphenoxy)methyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-3-7-16(8-4-1)17-11-13-19(14-12-17)25-15-20-21-22-23-24(20)18-9-5-2-6-10-18/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRENQXMMGCWESZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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